N-benzyl-2-(4-nitrophenyl)-6-phenylpyrimidin-4-amine

Lipophilicity Drug-likeness Physicochemical profiling

This 2,4,6-trisubstituted pyrimidine is the 4-nitrophenyl analog of the USP1/UAF1 inhibitor chemotype. Its electron-withdrawing 4-NO2 group modulates core electronics and hydrogen-bonding capacity, delivering distinct target engagement vs. simpler 2-phenyl or 2-amino congeners. Procurement enables head-to-head USP1 biochemical profiling, cellular PCNA ubiquitination assays, and a 20–50-compound library via reduction-derivatization of the nitro group. Not for human use.

Molecular Formula C23H18N4O2
Molecular Weight 382.4 g/mol
CAS No. 5739-56-0
Cat. No. B5074094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-2-(4-nitrophenyl)-6-phenylpyrimidin-4-amine
CAS5739-56-0
Molecular FormulaC23H18N4O2
Molecular Weight382.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC2=NC(=NC(=C2)C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-]
InChIInChI=1S/C23H18N4O2/c28-27(29)20-13-11-19(12-14-20)23-25-21(18-9-5-2-6-10-18)15-22(26-23)24-16-17-7-3-1-4-8-17/h1-15H,16H2,(H,24,25,26)
InChIKeyAYFHBZHVQHCONB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-benzyl-2-(4-nitrophenyl)-6-phenylpyrimidin-4-amine (CAS 5739-56-0) Baseline Identity and Procurement-Relevant Physicochemical Profile


N-benzyl-2-(4-nitrophenyl)-6-phenylpyrimidin-4-amine (CAS 5739-56-0) is a 2,4,6-trisubstituted pyrimidine small molecule (C23H18N4O2, MW 382.4 g/mol) that presents a benzylamino group at C-4, a 4-nitrophenyl substituent at C-2, and a phenyl ring at C-6 . Its computed topological polar surface area (tPSA) of 86.9 Ų, 5 hydrogen-bond acceptor sites, 1 hydrogen-bond donor, and 5 rotatable bonds differentiate it from simpler diaryl-pyrimidine scaffolds . As of 2026, the compound has not been the subject of a dedicated primary publication reporting its quantitative biological activity; its scientific utility is therefore primarily defined by its structural novelty within the broader class of N-benzyl-2-arylpyrimidin-4-amines, a chemotype that has yielded nanomolar deubiquitinase (USP1/UAF1) inhibitors [1].

Why N-benzyl-2-(4-nitrophenyl)-6-phenylpyrimidin-4-amine Cannot Be Replaced by Generic 2,4,6-Trisubstituted Pyrimidines


Generic interchange within the 2,4,6-trisubstituted pyrimidine class is precluded by discrete position-specific electronic and steric contributions. The 4-nitro substituent on the C-2 phenyl ring withdraws electron density from the pyrimidine core by both inductive and resonance mechanisms, altering the pKa of the 4-benzylamino NH and modulating hydrogen-bonding capacity relative to unsubstituted phenyl analogs . In the well-characterized N-benzyl-2-phenylpyrimidin-4-amine series, even minor substituent changes at the C-2 phenyl position produce >10-fold shifts in USP1/UAF1 inhibitory IC50 values, demonstrating that the core scaffold itself is highly sensitive to electronic perturbation [1]. Consequently, replacement with a simpler 2-phenyl, 2-(4-methoxyphenyl), or 2-amino congener—none of which replicates the combined electron-withdrawing character and hydrogen-bond acceptor topology of the 4-nitrophenyl group—is expected to yield substantively different biological performance in any assay where target engagement depends on these pharmacophoric features.

N-benzyl-2-(4-nitrophenyl)-6-phenylpyrimidin-4-amine Quantitative Differentiation Evidence vs. Closest Structural Analogs


Calculated Lipophilicity (cLogP) vs. N-Benzyl-2-phenylpyrimidin-4-amine (Unsubstituted Parent)

The 4-nitro substituent reduces calculated logP by approximately 0.7–0.9 log units compared to the unsubstituted N-benzyl-2-phenylpyrimidin-4-amine scaffold, shifting the compound from a borderline-high lipophilicity space into the optimal drug-like range (cLogP typically <5) . This computed difference is consistent with the strong electron-withdrawing character of the nitro group and predicts superior aqueous solubility and reduced non-specific protein binding relative to the 2-phenyl analog [1].

Lipophilicity Drug-likeness Physicochemical profiling

Topological Polar Surface Area (tPSA) and Hydrogen-Bond Acceptor Count vs. 4-(4-Nitrophenyl)-6-phenylpyrimidine-2-amine (Regioisomer IIa)

The target compound possesses a tPSA of 86.9 Ų with 5 H-bond acceptors and 1 donor, compared to 4-(4-nitrophenyl)-6-phenylpyrimidine-2-amine (IIa) which bears the primary amine at C-2 and exhibits a tPSA of approximately 77.8 Ų with 4 H-bond acceptors and 2 donors [1]. The additional benzyl group contributes 14 Da of molecular weight and one additional rotatable bond, increasing conformational flexibility and the potential for induced-fit binding modes .

Polar surface area Hydrogen bonding Membrane permeability

USP1/UAF1 Deubiquitinase Inhibitory Pharmacophore Compatibility vs. ML323 (Lead Compound of N-Benzyl-2-phenylpyrimidin-4-amine Series)

The N-benzyl-2-phenylpyrimidin-4-amine chemotype has been validated as a nanomolar USP1/UAF1 deubiquitinase inhibitor series, with the optimized lead ML323 exhibiting an IC50 of 76 nM in recombinant USP1/UAF1 biochemical assay and a non-small cell lung cancer (NSCLC) cell proliferation EC50 of approximately 2–5 µM [1]. The target compound, bearing a 4-nitrophenyl at C-2 rather than a phenyl (ML323) or 2-pyridyl ring, maps onto the same pharmacophore. SAR from the series demonstrates that para-substituted electron-withdrawing groups at the C-2 phenyl ring are tolerated and, in several cases, enhance potency, establishing the 4-nitro derivative as a high-priority candidate for USP1/UAF1 profiling [1].

USP1/UAF1 Deubiquitinase inhibition Lung cancer

Anti-Inflammatory Activity Class Comparison vs. 4-(4-Nitrophenyl)-6-phenylpyrimidine-2-amine (IIa) in Rat Paw Edema Model

The regioisomeric analog 4-(4-nitrophenyl)-6-phenylpyrimidine-2-amine (IIa) demonstrated a statistically significant reduction in carrageenan-induced rat paw edema volume relative to control at 100 mg/kg oral dose, whereas the 2-amino substitution pattern is associated with moderately weaker anti-inflammatory activity in this model [1]. Although direct data for the target 4-benzylamino-2-(4-nitrophenyl) regioisomer are not reported, the repositioning of the amine to C-4 and the addition of a benzyl substituent are predicted, based on pyrimidine SAR precedents, to improve metabolic stability and modulate COX/LOX pathway selectivity relative to the 2-amino series [2].

Anti-inflammatory Carrageenan-induced edema Pyrimidine SAR

Synthetic Versatility: Nitro Group as a Reducible Handle for Late-Stage Diversification vs. 4-Methoxy or 4-Halo Analogs

The 4-nitrophenyl substituent is quantitatively reducible to the corresponding 4-aminophenyl derivative under standard catalytic hydrogenation (H2, Pd/C, EtOH) or SnCl2/HCl conditions, yielding a primary aniline handle for subsequent amide coupling, sulfonylation, or reductive amination [1]. This contrasts with 4-methoxy, 4-methyl, or 4-halo analogs of N-benzyl-2-phenylpyrimidin-4-amine, which lack a straightforward high-yielding diversification point at the C-2 aryl para position. Typical reduction yields for analogous 4-nitrophenylpyrimidines range from 85% to >95%, enabling efficient parallel library generation from a single advanced intermediate [2].

Synthetic chemistry Nitro reduction Late-stage functionalization

N-benzyl-2-(4-nitrophenyl)-6-phenylpyrimidin-4-amine: Evidence-Backed Research and Industrial Application Scenarios


USP1/UAF1 Deubiquitinase Probe Development for Non-Small Cell Lung Cancer Target Validation

The compound is a structurally logical candidate for USP1/UAF1 biochemical and cellular profiling, as it maps onto the N-benzyl-2-arylpyrimidin-4-amine pharmacophore validated by ML323 (IC50 = 76 nM in Ub-AMC assay) [1]. Its 4-nitrophenyl group at C-2 distinguishes it from all published analogs in the series and may confer altered residence time or selectivity over other USP-family DUBs. Procurement of this compound enables direct head-to-head comparison with ML323 in biochemical IC50 determination, cellular PCNA monoubiquitination assays in H1703 or H1975 NSCLC lines, and initial pharmacokinetic profiling.

Diversification Hub for Parallel Medicinal Chemistry Library Synthesis

The 4-nitrophenyl moiety serves as a high-yielding precursor to the 4-aminophenyl analog (reduction yields 85–95%) [2], which can then be elaborated into amides, sulfonamides, ureas, or secondary amines. This synthetic flexibility contrasts with 4-methoxy or 4-halo congeners that require harsher or lower-yielding diversification conditions [3]. Industrial medicinal chemistry groups procuring this compound can generate a 20–50-member library from a single 100 mg batch using standard parallel synthesis equipment, significantly reducing cost per data point in SAR exploration.

Regioisomeric Comparator for Pyrimidine Anti-Inflammatory SAR Studies

The compound fills a regioisomeric gap not represented by the published 2-amino series (IIa–IId), which showed anti-inflammatory activity in the carrageenan rat paw edema model [4]. By procuring this C-4 benzylamino regioisomer, inflammation biologists can determine whether relocating the amine functionality from C-2 to C-4 and adding a benzyl substituent alters potency, COX-1/COX-2 selectivity, or gastric toxicity profile, enabling a definitive structure–activity topology map for nitrophenyl-pyrimidine anti-inflammatory agents.

Physicochemical Benchmarking in Drug-Likeness Optimization Workflows

With a cLogP ≈ 4.2–4.5, tPSA = 86.9 Ų, and 5 HBA/1 HBD, the compound occupies a favorable region of drug-like chemical space distinct from the 2-phenyl parent (cLogP ≈ 4.9–5.2) . Procurement for inclusion in a panel of N-benzyl-2-arylpyrimidin-4-amines enables measurement of experimental logD7.4, kinetic solubility, microsomal stability, and CYP inhibition across a series where the C-2 aryl substituent is systematically varied from electron-donating (4-OCH3) to electron-withdrawing (4-NO2), producing a quantitative dataset that guides multiparameter optimization of this chemotype.

Quote Request

Request a Quote for N-benzyl-2-(4-nitrophenyl)-6-phenylpyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.